molecular formula C8HF7O2 B6292045 Perfluoro-3-methylbenzoic acid CAS No. 140455-12-5

Perfluoro-3-methylbenzoic acid

Cat. No.: B6292045
CAS No.: 140455-12-5
M. Wt: 262.08 g/mol
InChI Key: OSCIVOYEQYYBRK-UHFFFAOYSA-N
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Description

Perfluoro-3-methylbenzoic acid is a perfluorinated compound, characterized by the presence of a fully fluorinated benzene ring with a carboxylic acid group and a methyl group attached to the third carbon of the ring. This compound is part of the broader class of perfluoroalkyl and polyfluoroalkyl substances (PFAS), known for their unique chemical and physical properties, including high thermal stability, resistance to degradation, and hydrophobic and oleophobic characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of perfluoro-3-methylbenzoic acid typically involves the nucleophilic fluorination of 1-arylbenziodoxolones. This process uses fluoride salts in polar aprotic solvents, such as dimethyl sulfoxide (DMSO), under mild conditions . The reaction proceeds efficiently, yielding the desired perfluorinated product.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorinating agents and ensuring the safety and purity of the final product. The exact industrial methods can vary, but they generally follow principles of green chemistry to minimize environmental impact and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: Perfluoro-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Fluoride salts in polar aprotic solvents.

    Complex Formation: Metal salts and ligands in aqueous or organic solvents.

Major Products:

Scientific Research Applications

Perfluoro-3-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with proteins and cell membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and unique properties.

    Industry: Utilized in the production of high-performance materials, coatings, and surfactants

Mechanism of Action

The mechanism by which perfluoro-3-methylbenzoic acid exerts its effects involves its interaction with molecular targets such as proteins and cell membranes. The compound’s high affinity for lipid bilayers allows it to integrate into cell membranes, potentially disrupting normal cellular functions. Additionally, it may activate specific nuclear receptors, such as PPARα, leading to various biological effects .

Comparison with Similar Compounds

  • Perfluoro-4-methylbenzoic acid
  • Perfluoro-2-methylbenzoic acid
  • Perfluoro-3,5-dimethylbenzoic acid

Comparison: Perfluoro-3-methylbenzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different levels of stability, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF7O2/c9-3-1(7(16)17)4(10)6(12)5(11)2(3)8(13,14)15/h(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCIVOYEQYYBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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